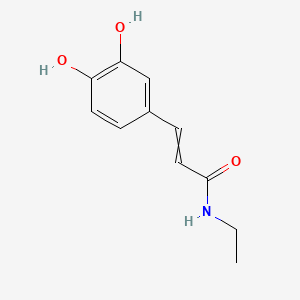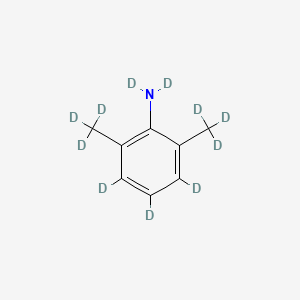
2,6-Dimethylaniline-d11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylaniline-d11 is a deuterated form of 2,6-dimethylaniline, an aromatic amine with two methyl groups attached to the benzene ring at the 2 and 6 positions. The deuterium labeling makes it particularly useful in various scientific research applications, especially in the field of analytical chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylaniline-d11 typically involves the deuteration of 2,6-dimethylaniline. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of a deuterium gas source and a suitable catalyst, such as palladium on carbon, under elevated temperatures and pressures.
Industrial Production Methods
Industrial production of 2,6-dimethylaniline involves the alkylation of aniline with methanol in the presence of an acid catalyst. For the deuterated version, deuterated methanol (CD3OD) can be used in place of regular methanol to introduce deuterium atoms into the molecule.
化学反応の分析
Types of Reactions
2,6-Dimethylaniline-d11 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Nitro-2,6-dimethylaniline-d11
Reduction: 2,6-dimethylcyclohexylamine-d11
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
科学的研究の応用
2,6-Dimethylaniline-d11 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of 2,6-dimethylaniline and its derivatives.
Pharmaceutical Research: Serves as a precursor in the synthesis of various anesthetic drugs such as lidocaine, bupivacaine, and mepivacaine.
Environmental Studies: Employed in tracing studies to monitor the environmental fate and transport of aniline derivatives.
Biological Research: Used in metabolic studies to understand the biotransformation of aniline compounds in living organisms.
作用機序
The mechanism of action of 2,6-dimethylaniline-d11 is primarily related to its role as a precursor in the synthesis of anesthetic drugs. In the body, it undergoes metabolic transformations to form active metabolites that interact with sodium channels in nerve cells, leading to the inhibition of nerve signal transmission and resulting in anesthesia.
類似化合物との比較
Similar Compounds
- 2,4-Dimethylaniline
- 3,5-Dimethylaniline
- 2,6-Dimethylaniline
Uniqueness
2,6-Dimethylaniline-d11 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Compared to its non-deuterated counterparts, it offers improved sensitivity and accuracy in mass spectrometric analyses, making it a valuable tool in various research fields.
特性
分子式 |
C8H11N |
|---|---|
分子量 |
132.25 g/mol |
IUPAC名 |
N,N,3,4,5-pentadeuterio-2,6-bis(trideuteriomethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3,3D,4D,5D/hD2 |
InChIキー |
UFFBMTHBGFGIHF-MDCKYEMWSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N([2H])[2H])C([2H])([2H])[2H])[2H] |
正規SMILES |
CC1=C(C(=CC=C1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


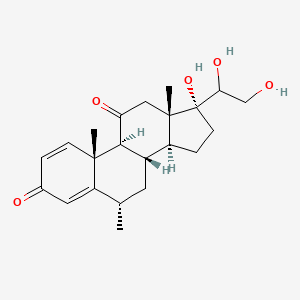
![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)
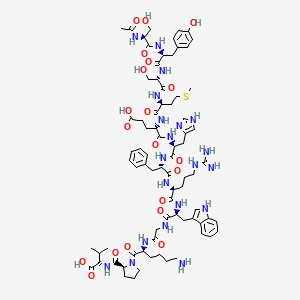
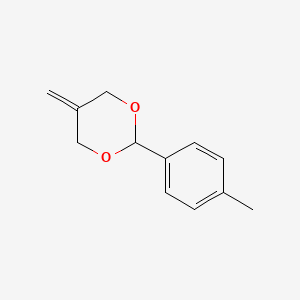
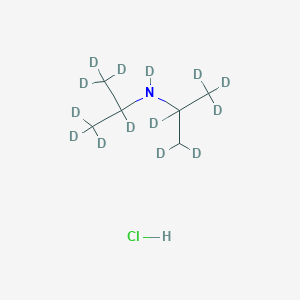
![1-(1,2,3,4-Tetrahydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13837748.png)
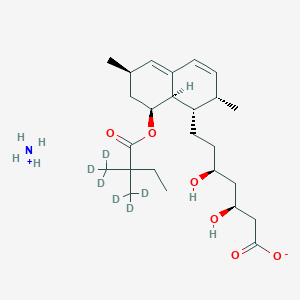
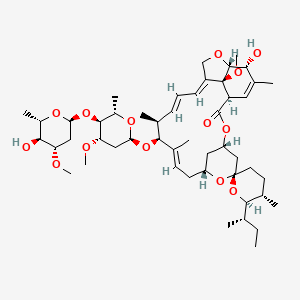
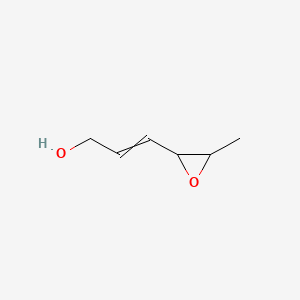
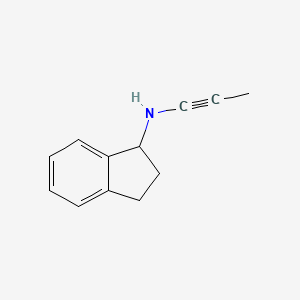
![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)
![4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)
